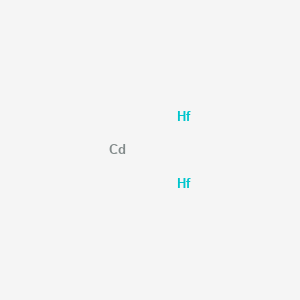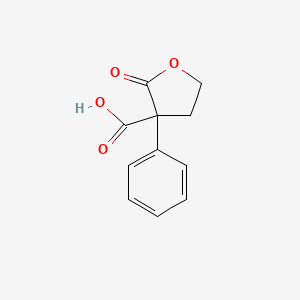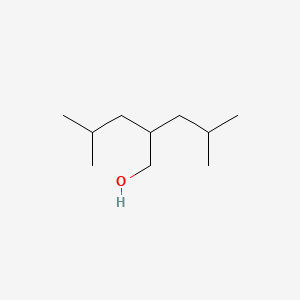
Cadmium;hafnium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium;hafnium is a compound formed by the combination of cadmium and hafnium. Cadmium is a soft, bluish-white metal known for its toxicity and use in batteries, pigments, and coatings. Hafnium is a lustrous, silver-gray transition metal with high melting points and resistance to corrosion, commonly used in nuclear reactors and aerospace applications. The combination of these two metals results in unique properties that are valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium;hafnium compounds can be synthesized through ion-plasma sputtering of ultrafine particles of cadmium and hafnium. This method involves depositing coatings on substrates such as polycrystalline aluminum oxide, single-crystal silicon, glass, and stainless steel at temperatures not exceeding 100°C . The structure study of the obtained coatings shows the existence of solid solutions in the concentration range of 5.8–64.1 atomic percent cadmium .
Industrial Production Methods: Industrial production of this compound compounds typically involves mechanical alloying and ion-plasma deposition techniques. Mechanical alloying requires both components in powder form, while ion-plasma deposition involves alternating nanometer-thick layers of metals . These methods allow for the creation of new phases and the expansion of mutual solubility zones of metals.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium;hafnium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, hafnium reacts with oxygen to form hafnium dioxide, providing a protective shield against further oxidation . Cadmium can react with ammonia to form cadmium hydroxide, which dissolves in excess ammonia .
Common Reagents and Conditions:
Oxidation: Hafnium reacts with oxygen at elevated temperatures to form hafnium dioxide.
Reduction: Cadmium can be reduced using hydrogen gas.
Substitution: Cadmium ions can react with ammonia to form cadmium hydroxide.
Major Products:
Hafnium dioxide (HfO₂): Formed from the oxidation of hafnium.
Cadmium hydroxide (Cd(OH)₂): Formed from the reaction of cadmium ions with ammonia.
Applications De Recherche Scientifique
Cadmium;hafnium compounds have several scientific research applications:
Mécanisme D'action
The mechanism of action of cadmium;hafnium compounds involves the formation of solid solutions and new phases through ion-plasma deposition and mechanical alloying . The unique properties of these compounds, such as high melting points and resistance to corrosion, are attributed to the interaction between cadmium and hafnium at the molecular level. The epitaxial effect plays a significant role in the formation of solid solutions .
Comparaison Avec Des Composés Similaires
Zirconium;hafnium: Similar chemical properties due to the lanthanide contraction.
Titanium;hafnium: Shares high melting points and resistance to corrosion.
Cadmium;hafnium compounds stand out due to their unique preparation methods and the ability to form new phases, making them valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
12214-07-2 |
|---|---|
Formule moléculaire |
CdHf2 |
Poids moléculaire |
469.39 g/mol |
Nom IUPAC |
cadmium;hafnium |
InChI |
InChI=1S/Cd.2Hf |
Clé InChI |
ZNXUOOUCZUSZMK-UHFFFAOYSA-N |
SMILES canonique |
[Cd].[Hf].[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)





![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)




![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)


